molecular formula C12H14F2O3 B1425387 Ethyl 2-(2,4-difluorophenoxy)butanoate CAS No. 1494494-18-6

Ethyl 2-(2,4-difluorophenoxy)butanoate

Cat. No. B1425387
M. Wt: 244.23 g/mol
InChI Key: XMNUBMYMOABVGR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenoxy)butanoate is a chemical compound with the CAS Number: 1494494-18-6 . It has a molecular weight of 244.24 . The IUPAC name for this compound is ethyl 2-(2,4-difluorophenoxy)butanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2,4-difluorophenoxy)butanoate is 1S/C12H14F2O3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(2,4-difluorophenoxy)butanoate is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Environmental Impact and Degradation

A significant portion of research focuses on the environmental fate, degradation pathways, and sorption behavior of compounds structurally related to Ethyl 2-(2,4-difluorophenoxy)butanoate, such as phenoxy herbicides. These studies aim to understand how these substances interact with soil and water environments, which is crucial for assessing their impact and managing their presence in the environment.

  • Sorption and Degradation in Soil : Research has highlighted the sorption mechanisms of phenoxy herbicides, including those structurally related to Ethyl 2-(2,4-difluorophenoxy)butanoate, onto soil components. Factors such as soil pH, organic carbon content, and iron oxides influence the sorption process. This understanding aids in predicting the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).

  • Biodegradation in Soil and Groundwater : Studies on the biodegradation of ethyl tert-butyl ether (ETBE), a compound similar in functional group arrangement to Ethyl 2-(2,4-difluorophenoxy)butanoate, demonstrate the ability of soil and groundwater microorganisms to degrade such substances. Understanding these processes is vital for developing remediation strategies for contaminated sites (Thornton et al., 2020).

Material Science Applications

Research into the properties and applications of Ethyl 2-(2,4-difluorophenoxy)butanoate and related compounds extends into material sciences, particularly in the development of conductive polymers and their applications in various technologies.

  • Conductive Polymers : The study of poly(3,4-ethylene dioxythiophene) (PEDOT), a polymer structurally related to Ethyl 2-(2,4-difluorophenoxy)butanoate in terms of its application potential in conductive materials, highlights the importance of understanding the relationship between structure, electrical conductivity, and applications in devices ranging from solar cells to bioelectronics (Gueye et al., 2020).

Wastewater Treatment

The production and application of chemicals related to Ethyl 2-(2,4-difluorophenoxy)butanoate generate wastewater that requires effective treatment strategies to mitigate environmental impact.

  • Treatment of Pesticide Industry Wastewater : Research on wastewater treatment options for the pesticide industry, where compounds like Ethyl 2-(2,4-difluorophenoxy)butanoate may be present, underscores the complexity of treating high-strength wastewater containing a variety of toxic pollutants. The study discusses the efficacy of biological processes and granular activated carbon in removing these contaminants (Goodwin et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

ethyl 2-(2,4-difluorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNUBMYMOABVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-difluorophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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